(R)-4-Isopropyl-2-oxazolidinone

Catalog No.
S1973125
CAS No.
95530-58-8
M.F
C6H11NO2
M. Wt
129.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Isopropyl-2-oxazolidinone

CAS Number

95530-58-8

Product Name

(R)-4-Isopropyl-2-oxazolidinone

IUPAC Name

(4R)-4-propan-2-yl-1,3-oxazolidin-2-one

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m0/s1

InChI Key

YBUPWRYTXGAWJX-YFKPBYRVSA-N

SMILES

CC(C)C1COC(=O)N1

Canonical SMILES

CC(C)C1COC(=O)N1

Isomeric SMILES

CC(C)[C@@H]1COC(=O)N1

(R)-4-Isopropyl-2-oxazolidinone is a chiral compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol. It is classified as an oxazolidinone, which is a five-membered heterocyclic compound containing nitrogen and oxygen. This compound is particularly notable for its stereochemistry, as the (R)-enantiomer exhibits distinct chemical properties compared to its (S)-counterpart, making it valuable in various applications, especially in pharmaceuticals .

R-isopropyloxazolidinone's mechanism of action in aldol reactions relies on its ability to form a diastereomeric intermediate with the enolate. The diastereomeric nature arises due to the interaction between the chiral auxiliary and the enolate, leading to a specific spatial arrangement around the newly formed carbon-carbon bond. This preferential arrangement dictates the stereochemistry of the final aldol product [].

R-isopropyloxazolidinone is generally considered a safe handling compound. However, it is recommended to follow standard laboratory safety practices when working with it. This includes wearing gloves, eye protection, and working in a well-ventilated fume hood. Specific data on its toxicity or flammability is not readily available, but it is advisable to consult the Safety Data Sheet (SDS) from suppliers before handling the compound [].

Asymmetry Catalysis

Organic Synthesis

(R)-4-Isopropyl-2-oxazolidinone has also been investigated as a building block in organic synthesis. Its functional groups can participate in various reactions to create more complex molecules. Studies suggest its potential as a chiral auxiliary, a temporary structural element introduced during synthesis to control stereochemistry and then removed later. However, further exploration is needed to establish its efficiency and identify suitable synthetic targets where this molecule can be advantageous Sigma-Aldrich, (R)-(+)-4-Isopropyl-2-oxazolidinone: .

Typical of oxazolidinones, including:

  • Nucleophilic Substitution: The nitrogen atom in the oxazolidinone ring can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Ring Opening: Under certain conditions, the oxazolidinone ring can undergo hydrolysis or reaction with nucleophiles, leading to the formation of open-chain derivatives.
  • Condensation Reactions: It can react with various carbonyl compounds to form larger cyclic structures or other derivatives .

Research indicates that (R)-4-Isopropyl-2-oxazolidinone exhibits biological activity that may include:

  • Antimicrobial Properties: Some studies suggest that oxazolidinones possess antibacterial effects, particularly against Gram-positive bacteria.
  • Pharmacological Potential: Its structure allows for interactions with biological targets, making it a candidate for drug development in treating infections or other conditions .

Several synthetic routes have been developed for obtaining (R)-4-Isopropyl-2-oxazolidinone:

  • From (R)-(-)-2-Amino-3-methyl-1-butanol: This method involves reacting the amino alcohol with carbon dioxide in the presence of caesium carbonate in dimethyl sulfoxide under controlled conditions (150 °C for 24 hours) to yield the desired oxazolidinone .
  • Alternative Routes: Other methods may involve different starting materials or catalysts, but they generally aim to maintain the chirality of the product while optimizing yield and purity.

(R)-4-Isopropyl-2-oxazolidinone has several applications:

  • Pharmaceutical Industry: Used as an intermediate in the synthesis of various drugs, particularly those targeting bacterial infections.
  • Chiral Auxiliary: Serves as a chiral building block in asymmetric synthesis processes.
  • Research Tool: Utilized in studies investigating the properties and reactions of oxazolidinones .

Interaction studies involving (R)-4-Isopropyl-2-oxazolidinone typically focus on its biological activity and how it interacts with different biological systems:

  • Protein Binding Studies: Investigations into how this compound binds to proteins can reveal its potential efficacy and mechanism of action.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized can provide insights into its pharmacokinetics and pharmacodynamics .

Several compounds share structural similarities with (R)-4-Isopropyl-2-oxazolidinone. Here are some notable examples:

Compound NameStructure TypeUnique Features
(S)-4-Isopropyl-2-oxazolidinoneEnantiomerExhibits different biological activity compared to (R)
3-Amino-1-butanolAmino AlcoholPrecursor for oxazolidinone synthesis
2-OxazolidinoneParent CompoundLacks the isopropyl group, affecting properties

The uniqueness of (R)-4-Isopropyl-2-oxazolidinone lies in its specific stereochemistry and substituent groups, which significantly influence its reactivity and biological activity compared to these similar compounds .

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(R)-(+)-4-Isopropyl-2-oxazolidinone

Dates

Modify: 2023-08-16

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